Ethyl 5-bromo-2-(bromomethyl)benzoate
Overview
Description
Ethyl 5-bromo-2-(bromomethyl)benzoate: is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 of the benzene ring are substituted with bromine and bromomethyl groups, respectively. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Ethyl 2-methylbenzoate: The synthesis of ethyl 5-bromo-2-(bromomethyl)benzoate can be achieved through the bromination of ethyl 2-methylbenzoate. This involves the reaction of ethyl 2-methylbenzoate with bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrially, the compound can be produced by a similar bromination process, but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and precise control of temperature and bromine addition.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 5-bromo-2-(bromomethyl)benzoate undergoes nucleophilic substitution reactions due to the presence of bromine atoms. Common reagents include sodium azide, potassium cyanide, and thiourea, which can replace the bromine atoms with azide, cyano, or thiol groups, respectively.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Major Products Formed:
Azide Derivatives: Formed by substitution with sodium azide.
Cyano Derivatives: Formed by substitution with potassium cyanide.
Thiols: Formed by substitution with thiourea.
Carboxylic Acids: Formed by oxidation with potassium permanganate.
Alcohols: Formed by reduction with lithium aluminum hydride.
Scientific Research Applications
Chemistry: Ethyl 5-bromo-2-(bromomethyl)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive, allowing for various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as an electrophile in substitution reactions and as a substrate in oxidation and reduction reactions.
Comparison with Similar Compounds
Ethyl 2-bromo-5-(bromomethyl)benzoate: Similar structure but with different substitution pattern.
Ethyl 4-bromo-2-(bromomethyl)benzoate: Another isomer with bromine atoms at different positions.
Methyl 5-bromo-2-(bromomethyl)benzoate: Similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and bromomethyl groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 5-bromo-2-(bromomethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-2-14-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSGNAVTTZJUOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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